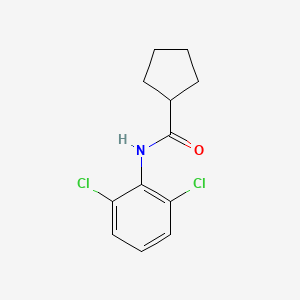
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, also known as CPP-AH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-AH is a hydrazone derivative that has been synthesized through several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide is not fully understood, but it is believed to act through various pathways, including the inhibition of angiogenesis, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis, and to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of oxidative stress and inflammation, and inhibition of fungal growth. 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has also been shown to have neuroprotective effects, including the reduction of neuronal damage and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide also has some limitations, including its instability in acidic conditions and its sensitivity to light and heat.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, including the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, the development of more stable derivatives of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide, and the optimization of its synthesis method. Further studies are also needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide and to identify potential side effects and toxicity.
Métodos De Síntesis
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide can be synthesized through several methods, including the reaction of 4-chlorophenol with ethyl chloroacetate to form 4-chlorophenyl ethyl ketone, which is then reacted with hydrazine hydrate to form 4-chlorophenyl hydrazine. The resulting compound is then reacted with 3-phenylpropanal in the presence of acetic acid to form 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide. Other methods of synthesis include the reaction of 4-chlorophenyl hydrazine with 3-phenylpropanal in the presence of acetic anhydride and the reaction of 4-chlorophenyl hydrazine with 3-phenylpropanal in the presence of acetic acid and sodium acetate.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been studied for its potential applications in various fields of research, including cancer treatment, neuroprotection, and antifungal activity. In cancer treatment, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In neuroprotection, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to protect against oxidative stress and reduce inflammation. In antifungal activity, 2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-3-phenylpropylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-8-10-16(11-9-15)22-13-17(21)20-19-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-12H,4,7,13H2,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZCIDRBJHNKPC-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-(3-phenylpropylidene)acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)

![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)

![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)

![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)


![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)